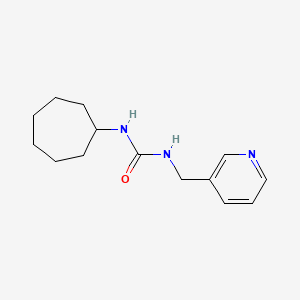
1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea, also known as CYH-33, is a synthetic compound that belongs to the class of urea derivatives. It has been studied extensively for its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
Mechanism of Action
The exact mechanism of action of 1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea is not fully understood. However, it has been shown to inhibit the activity of several enzymes and proteins that are involved in various cellular processes. For example, 1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea has been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression. It also inhibits the activity of protein kinase CK2, which is involved in cell proliferation and survival.
Biochemical and Physiological Effects
1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea has been shown to have several biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea is its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer, anti-inflammatory, and anti-diabetic effects, making it a promising candidate for drug development. However, one of the limitations of 1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea is its low solubility in water, which can make it difficult to use in certain experiments.
Future Directions
There are several future directions for research on 1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea. One area of research could focus on improving the solubility of the compound, which would make it easier to use in experiments. Additionally, further studies could be conducted to better understand the mechanism of action of 1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea and its potential therapeutic applications in various diseases. Finally, research could be conducted to develop more potent derivatives of 1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea with improved efficacy and fewer side effects.
Synthesis Methods
The synthesis of 1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea involves the reaction of 1-cycloheptyl-3-(chloromethyl)urea with pyridine-3-carboxaldehyde in the presence of a base, such as potassium carbonate or sodium hydride. The reaction proceeds through the formation of an intermediate, which is then treated with sodium borohydride to yield the final product. The purity of the compound can be confirmed using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.
Scientific Research Applications
1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea has been studied extensively for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-cancer activity by inhibiting the growth and proliferation of cancer cells. It also has anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases, such as rheumatoid arthritis. Additionally, 1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea has been shown to have anti-diabetic effects by improving glucose tolerance and insulin sensitivity.
properties
IUPAC Name |
1-cycloheptyl-3-(pyridin-3-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O/c18-14(16-11-12-6-5-9-15-10-12)17-13-7-3-1-2-4-8-13/h5-6,9-10,13H,1-4,7-8,11H2,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQHVUFHFAQJAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cycloheptyl-3-(pyridin-3-ylmethyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-(2-Morpholinoacetamido)benzo[b]thiophene-2-carboxylic acid](/img/structure/B7470668.png)
![N-[4-(cyanomethyl)phenyl]-1-methylindole-3-carboxamide](/img/structure/B7470673.png)
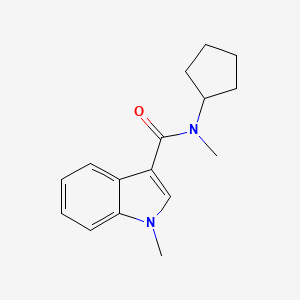
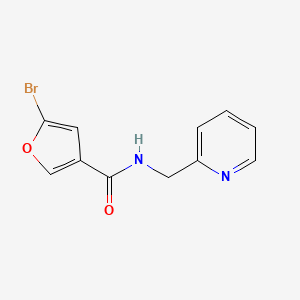

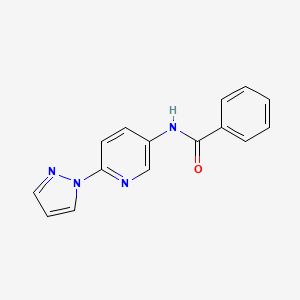

![N-methyl-N-(4-methylcyclohexyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7470702.png)

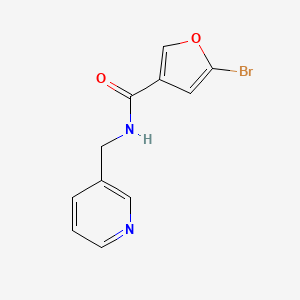

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(3-fluorophenyl)methanone](/img/structure/B7470740.png)

![Cyclopentyl(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7470762.png)